N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide
Description
N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a spirocyclic quinazoline derivative with a sulfanyl-acetamide backbone. It has been investigated as a vasopressin receptor antagonist (GPR-17) in glioblastoma research, where it modulates intracellular signaling pathways linked to tumor progression . The compound features a cycloheptane ring fused to a quinazoline core, with a propan-2-yl (isopropyl) substituent on the phenyl group of the acetamide moiety. This structural framework confers unique physicochemical properties, including a molecular weight of approximately 393–409 g/mol (depending on substituents) and a high lipophilicity (logP ~5.0) .
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3OS/c1-18(2)19-11-13-20(14-12-19)26-23(29)17-30-24-21-9-5-6-10-22(21)27-25(28-24)15-7-3-4-8-16-25/h5-6,9-14,18,27H,3-4,7-8,15-17H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUASPLAJRFVIHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(propan-2-yl)phenyl]-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide typically involves multiple steps:
Formation of the Spiroquinazoline Core: The initial step involves the synthesis of the spiroquinazoline core. This can be achieved through a cyclization reaction between a suitable quinazoline precursor and a cycloheptane derivative under acidic or basic conditions.
Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This can be done by reacting the spiroquinazoline core with a thiol reagent in the presence of a suitable catalyst.
Attachment of the Acetamide Moiety: The final step involves the attachment of the acetamide moiety. This can be achieved by reacting the intermediate compound with an acylating agent such as acetyl chloride or acetic anhydride under basic conditions.
Industrial Production Methods: In an industrial setting, the production of N-[4-(propan-2-yl)phenyl]-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline moiety, potentially converting it to a dihydroquinazoline derivative.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-[4-(propan-2-yl)phenyl]-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spiro compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Due to its potential biological activity, it can be investigated for its therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(propan-2-yl)phenyl]-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, while the sulfanyl group can participate in redox reactions. The compound may modulate specific pathways by inhibiting or activating target proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Target-Specific Activity
Anti-Exudative and Anti-Inflammatory Activity
- Analogs with triazole cores (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) exhibit anti-exudative activity comparable to diclofenac sodium (10 mg/kg dose) . This highlights the role of the sulfanyl-acetamide linker in modulating inflammatory pathways.
Biological Activity
N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure combined with a sulfanyl group, which may influence its biological interactions. The IUPAC name reflects its intricate design, incorporating both aliphatic and aromatic components. Understanding the chemical properties is crucial for predicting its biological behavior.
Structure Overview
| Component | Description |
|---|---|
| Base Structure | Spiro[cycloheptane-1,2'-quinazoline] |
| Functional Groups | Sulfanyl and acetamide |
| Substituents | Isopropyl and phenyl groups |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antagonistic Action : Some spiro compounds are known to act as antagonists at melanocortin receptors, which are involved in numerous physiological processes such as appetite regulation and energy homeostasis .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial activity against Gram-positive bacteria .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors in the body, modulating their activity and influencing physiological responses.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
Study on Antimicrobial Activity
A study exploring the antimicrobial properties of structurally related compounds found that they significantly inhibited the growth of certain bacterial strains. This suggests that this compound could possess similar antibacterial effects.
Clinical Implications
Research has highlighted the potential use of spirocyclic compounds in treating metabolic disorders due to their receptor-modulating capabilities. For instance, antagonism at melanocortin receptors has been linked to weight management strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
